molecular formula C19H24ClN9O B13656647 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride

2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride

Cat. No.: B13656647
M. Wt: 429.9 g/mol
InChI Key: RMNLLPXCNDZJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PRT062607 Hydrochloride is a highly selective and potent inhibitor of spleen tyrosine kinase (SYK). It is known for its significant role in inhibiting B cell receptor signaling and function. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia .

Preparation Methods

The synthesis of PRT062607 Hydrochloride involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for PRT062607 Hydrochloride involve optimizing these synthetic routes to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

PRT062607 Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PRT062607 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

PRT062607 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of B cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies .

Comparison with Similar Compounds

PRT062607 Hydrochloride is unique in its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:

Compared to these compounds, PRT062607 Hydrochloride stands out due to its higher selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C19H24ClN9O

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H

InChI Key

RMNLLPXCNDZJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl

Origin of Product

United States

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